Cas no 7541-17-5 (tert-butyl N,N-dimethylcarbamate)
tert-butyl N,N-dimethylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,N,N-dimethyl-, 1,1-dimethylethyl ester
- tert-Butyl dimethylcarbamate
- tert-butyl N,N-dimethylcarbamate
- N-Boc-dimethylamine
- N-Boc-N,N-dimethylamine
- N-tert-butoxycarbonyl-N,N-dimethylamine
- t-Butyl-N,N-dimethylcarbamat
- 61788-93-0
- t-butyl N,N-dimethylcarbamate
- NSC-223096
- BS-24437
- 7541-17-5
- D87247
- Dimethylcocoamine
- FT-0742213
- Coco dimethyl amine
- AMY37772
- N,N-Dimethylcocoamine
- CS-0210177
- MFCD01318374
- Dimethyl cocamine
- DTXSID80310255
- Cocodimethylamine
- tert-butylN,N-dimethylcarbamate
- RJSZFSOFYVMDIC-UHFFFAOYSA-N
- Dimethyl coconut amine
- NSC223096
- Q-201429
- EN300-130205
- AKOS013100543
- SCHEMBL761358
- EINECS 263-020-0
- CHEMBL4548607
-
- MDL: MFCD01318374
- Inchi: 1S/C7H15NO2/c1-7(2,3)10-6(9)8(4)5/h1-5H3
- InChI Key: RJSZFSOFYVMDIC-UHFFFAOYSA-N
- SMILES: O(C(N(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 145.11000
- Monoisotopic Mass: 145.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.54000
- LogP: 1.48310
tert-butyl N,N-dimethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR960324-1g |
tert-Butyl N,N-dimethylcarbamate |
7541-17-5 | 98% | 1g |
£125.00 | 2025-02-20 | |
| Apollo Scientific | OR960324-5g |
tert-Butyl N,N-dimethylcarbamate |
7541-17-5 | 98% | 5g |
£420.00 | 2025-02-20 | |
| TRC | B813943-10mg |
tert-butyl N,N-dimethylcarbamate |
7541-17-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B813943-50mg |
tert-butyl N,N-dimethylcarbamate |
7541-17-5 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B813943-100mg |
tert-butyl N,N-dimethylcarbamate |
7541-17-5 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Chemenu | CM344219-1g |
tert-Butyl N,N-dimethylcarbamate |
7541-17-5 | 95%+ | 1g |
$129 | 2023-02-01 | |
| Chemenu | CM344219-5g |
tert-Butyl N,N-dimethylcarbamate |
7541-17-5 | 95%+ | 5g |
$486 | 2023-02-01 | |
| Chemenu | CM344219-10g |
tert-Butyl N,N-dimethylcarbamate |
7541-17-5 | 95%+ | 10g |
$858 | 2023-02-01 | |
| eNovation Chemicals LLC | Y1014140-5g |
Carbamic acid,N,N-dimethyl-, 1,1-dimethylethyl ester |
7541-17-5 | 95% | 5g |
$400 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1014140-10g |
Carbamic acid,N,N-dimethyl-, 1,1-dimethylethyl ester |
7541-17-5 | 95% | 10g |
$540 | 2024-06-07 |
tert-butyl N,N-dimethylcarbamate Suppliers
tert-butyl N,N-dimethylcarbamate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on tert-butyl N,N-dimethylcarbamate
Introduction to Tert-butyl N,N-dimethylcarbamate (CAS No. 7541-17-5)
Tert-butyl N,N-dimethylcarbamate, with the chemical formula C7H13O2 and CAS number 7541-17-5, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This carbamate derivative is characterized by its tert-butyl group, which contributes to its unique steric and electronic properties, making it a valuable intermediate in synthetic chemistry. The N,N-dimethylcarbamate moiety further enhances its reactivity, enabling diverse applications in drug development and material science.
The compound is primarily recognized for its role as a precursor in the synthesis of various pharmacologically active molecules. Its structural features make it an attractive building block for designing molecules with specific biological targets. Recent advancements in medicinal chemistry have highlighted the utility of tert-butyl N,N-dimethylcarbamate in the development of novel therapeutic agents. For instance, its incorporation into heterocyclic scaffolds has led to the discovery of compounds with promising antimicrobial and anti-inflammatory properties.
In the realm of chemical biology, tert-butyl N,N-dimethylcarbamate has been employed in the study of enzyme inhibition and mechanism-based drug design. The tert-butyl group, being bulky, can sterically hinder enzymatic activity, providing insights into enzyme-substrate interactions. Additionally, the carbamate functionality allows for covalent bonding with biological targets, facilitating the development of probes for protein function analysis. These applications underscore the compound's importance in both academic research and industrial drug discovery.
Recent studies have also explored the potential of tert-butyl N,N-dimethylcarbamate in materials science, particularly in the synthesis of polymers and coatings. Its ability to undergo polymerization reactions under controlled conditions makes it a suitable candidate for creating advanced materials with tailored properties. For example, researchers have utilized this compound to develop biodegradable polymers that exhibit controlled degradation rates, which is crucial for medical applications such as drug delivery systems.
The synthesis of tert-butyl N,N-dimethylcarbamate typically involves the reaction of tert-butanol with dimethyl carbamate esters or other suitable carbamate precursors. The reaction conditions are carefully optimized to ensure high yield and purity, which are essential for pharmaceutical applications. Advances in catalytic methods have further improved the efficiency of these synthetic routes, reducing waste and energy consumption.
From a regulatory perspective, tert-butyl N,N-dimethylcarbamate is classified as a chemical intermediate and is subject to standard safety protocols in handling and storage. Its stability under various conditions makes it a reliable reagent in laboratory settings. However, as with any chemical compound, proper precautions must be taken to ensure safe usage, including adequate ventilation and personal protective equipment.
The future prospects of tert-butyl N,N-dimethylcarbamate are promising, with ongoing research exploring new synthetic pathways and applications. The integration of computational chemistry techniques has enabled more efficient design and optimization of derivatives with enhanced biological activity. As our understanding of molecular interactions deepens, so too does the potential for this compound to contribute to breakthroughs in medicine and materials science.
In conclusion, tert-butyl N,N-dimethylcarbamate (CAS No. 7541-17-5) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool in pharmaceutical research, chemical biology, and materials science. As advancements continue to emerge, this compound is poised to play an even greater role in shaping the future of scientific innovation.
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